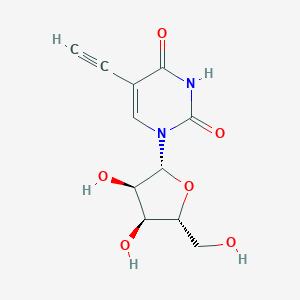

5-Ethynyluridine

Vue d'ensemble

Description

5-Ethynyluridine (EU) is a uridine analog with a terminal alkyne group at the 5-position of the pyrimidine ring (CAS: 69075-42-9) . It is metabolically incorporated into nascent RNA during transcription via the salvage pathway, replacing ~1 in 35 uridine residues in total RNA . EU enables sensitive detection of RNA synthesis through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click" chemistry) with fluorescent azides, facilitating applications in microscopy, flow cytometry, and sequencing . Its bio-orthogonal reactivity and compatibility with live-cell labeling have made it a cornerstone for studying transcription dynamics, RNA turnover, and spatial RNA localization in cultured cells, tissues, and whole organisms . However, prolonged EU exposure can induce cytotoxicity, including RNA aggregation and neurodegeneration in sensitive models .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la 5-éthynyluridine implique généralement l'alkylation de dérivés de l'uridine. Une méthode courante consiste en la réaction de la 5-iodo-uridine avec le bromure d'éthynylmagnésium en présence d'un catalyseur au palladium. La réaction se déroule dans des conditions douces, produisant la 5-éthynyluridine avec un rendement élevé .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques de la 5-éthynyluridine ne soient pas largement documentées, la synthèse suit généralement des principes similaires à ceux des préparations à l'échelle du laboratoire. L'utilisation de procédés catalytiques évolutifs et efficaces est essentielle pour les applications industrielles afin d'assurer un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

Chemical Reactions

The primary chemical reaction associated with 5-Ethynyluridine is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry .

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the conjugation of the alkyne group of this compound with an azide-containing molecule in the presence of a copper(I) catalyst . The reaction results in the formation of a stable triazole linkage .This reaction is highly specific and efficient, making it ideal for labeling and detection of RNA .

Advantages over 5-Bromouridine

This compound offers advantages over its analog, 5-bromouridine (BrU), because azide-containing dyes are small and exhibit better membrane permeability compared to the antibodies used for the detection of 5-bromouridine . The click chemistry approach allows for whole-mount staining of large samples, such as organs or tissue fragments .

Immunogenicity and Stability

This compound-modified mRNA has low immunogenicity and does not affect mRNA folding as much as other modifications . It does not cause immune activation in human macrophages and allows for prolonged expression .

Potential for DNA Incorporation

While this compound is primarily used to label RNA, there is evidence that it can be converted to EdU and incorporated into DNA . Inhibition of ribonucleotide reductase (RNR) with hydroxyurea abolishes cell proliferation and the incorporation of this compound into DNA .

Alternatives to this compound

Alternative compounds such as 5-ethynylcytidine (EC) and 5-ethynyladenosine (EA) have been tested for their labeling characteristics . 5-ethynylcytidine shows similar labeling characteristics to this compound, while 5-ethynyladenosine leads to broad labeling of the cytoplasm .

Applications De Recherche Scientifique

5-Ethynyluridine has a wide range of applications in scientific research, including:

Mécanisme D'action

5-Ethynyluridine exerts its effects by being incorporated into newly synthesized RNA during transcription. The ethynyl group allows for subsequent labeling through click chemistry, enabling the visualization and tracking of RNA molecules. This incorporation does not significantly alter the structure or function of the RNA, making it a valuable tool for studying RNA dynamics .

Comparaison Avec Des Composés Similaires

RNA-Specific Nucleoside Analogs

Table 1: Comparison of EU with RNA-Labeling Analogs

Key Findings:

- EU vs. BrU : EU bypasses antibody-dependent detection, enabling whole-mount tissue imaging and rapid analysis, whereas BrU is restricted to fixed cells and sectioned tissues .

- EU vs. 5-EC : 5-EC, a cytidine analog, labels RNA faster and is used for activity-based profiling of RNA modifications (e.g., m5C oxidation) but lacks EU’s broad utility in transcription rate assays .

- EU vs. Ψ/mΨ: Ψ and mΨ are immunosilent mRNA modifications for therapeutic applications, whereas EU’s alkyne group enables bio-orthogonal tracking but may alter RNA stability .

DNA-Specific Nucleoside Analogs

Table 2: Comparison with DNA-Labeling Analogs

Key Findings:

- EU vs. EdU : EdU is DNA-specific and widely used for replication studies, whereas EU’s RNA selectivity makes it ideal for transcriptional profiling . EdU’s cytotoxicity (e.g., replication arrest) contrasts with EU’s RNA-specific toxicity (e.g., neurodegeneration) .

- F-ara-EdU : A less toxic EdU derivative, but its DNA specificity and modified sugar moiety limit cross-utility with RNA studies .

Research Advancements and Limitations

Advantages of EU:

- Temporal Resolution: EU pulse-chase experiments quantify RNA turnover rates in vivo, revealing tissue-specific transcription dynamics (e.g., rapid turnover in liver vs. stable RNA in neurons) .

- Sequencing Compatibility : EU-labeled RNA can be biotinylated and enriched for nascent transcriptome analysis (EU-RNA-seq) .

- Therapeutic Potential: EU’s alkyne group enables bio-orthogonal conjugation in mRNA therapies, though immunogenicity remains understudied compared to Ψ/mΨ .

Limitations of EU:

- Cytotoxicity : Prolonged EU exposure induces RNA-protein aggregates in neurons and reduces cell viability in sensitive models (e.g., Purkinje cells) .

- Metabolic Interference : EU incorporation may alter RNA-protein interactions or splicing, as seen in CRISPR screens linking EU use to altered miRNA activity .

Emerging Alternatives:

Activité Biologique

5-Ethynyluridine (5-EU) is a modified uridine analog that has garnered attention for its unique biological properties, particularly in the context of RNA labeling and potential therapeutic applications. This article explores the biological activity of 5-EU, highlighting its mechanisms of action, applications in research, and implications for future therapies.

This compound is characterized by an ethynyl group attached to the uridine structure, which enhances its cell permeability. This modification allows it to be utilized both in vitro and in vivo for labeling newly synthesized RNA. The compound does not induce significant cytotoxicity, making it a favorable choice for studies involving RNA dynamics without the confounding effects of cell death .

Table 1: Comparison of this compound with Other Uridine Analogues

| Property | This compound | Unmodified Uridine | Pseudouridine | N1-Methylpseudouridine |

|---|---|---|---|---|

| Cell Permeability | High | Moderate | Moderate | High |

| Cytotoxicity | Low | Low | Low | Low |

| RNA Stability | Moderate | Moderate | High | High |

| Immune Activation | None | Yes | None | None |

Applications in RNA Research

This compound has been primarily used for metabolic labeling of RNA, allowing researchers to study transcription dynamics and RNA stability without the use of toxic inhibitors. In Arabidopsis thaliana, for example, pulse-chase experiments with 5-EU revealed insights into the stability and processing of nascent RNAs, demonstrating its utility in plant biology .

Case Study: RNA Dynamics in Arabidopsis

In a study conducted on Arabidopsis seedlings, researchers supplemented growth media with varying concentrations of 5-EU. The results showed significant enrichment of labeled RNAs, indicating effective incorporation into the transcriptome. Notably, up to a 70-fold enrichment was observed for specific chloroplast mRNAs compared to untreated controls .

Immunogenicity and Therapeutic Potential

One of the most promising aspects of this compound is its low immunogenicity. Studies have shown that it does not activate immune responses in human macrophages, as evidenced by the absence of interleukin-6 secretion and other inflammatory markers . This characteristic positions 5-EU as a potential candidate for mRNA-based vaccines and therapeutics, particularly in contexts where immune activation could be detrimental.

Table 2: Immunogenic Response Comparison

| Compound | IL-6 Secretion (pg/mL) | Inflammatory Gene Expression |

|---|---|---|

| This compound | None | None |

| Unmodified Uridine | Significant | Elevated |

| Pseudouridine | None | None |

| N1-Methylpseudouridine | None | None |

Q & A

Basic Research Questions

Q. What is the mechanistic role of 5-ethynyluridine (5-EU) in detecting RNA synthesis, and how does it differ from traditional radiolabeling methods?

- Answer : 5-EU is a uridine analog incorporated into RNA during transcription via endogenous RNA polymerases. Its ethynyl group enables click chemistry with azide-functionalized probes (e.g., fluorescent dyes or biotin) for visualization or enrichment . Unlike radiolabeling (e.g., ³H-uridine), 5-EU avoids radiation hazards and allows spatial-temporal resolution in live cells and tissues. Key validation steps include confirming RNA-specific incorporation (no DNA uptake) via DNase/RNase controls and quantifying labeling efficiency (e.g., ~1 incorporation per 35 uridines in total RNA) .

Q. How should researchers design a pulse-chase experiment using 5-EU to study RNA turnover dynamics?

- Answer :

- Pulse Phase : Incubate cells/tissues with 5-EU (typically 0.1–1 mM for 1–24 hours, depending on cell type). Optimize concentration to avoid cytotoxicity (perform dose-response assays).

- Chase Phase : Replace 5-EU-containing media with standard media and harvest samples at intervals.

- Detection : Fix cells, perform click chemistry with fluorescent azides, and quantify RNA decay via microscopy or flow cytometry. Include controls (e.g., actinomycin D to block transcription) .

Q. What are the critical considerations for ensuring specificity when using 5-EU in click chemistry-based assays?

- Answer :

- Chemical Specificity : Use copper(I)-stabilizing reagents (e.g., THPTA) to minimize side reactions and autofluorescence.

- Biological Specificity : Pre-treat samples with RNase to confirm signal loss (validates RNA dependence).

- Background Controls : Include no-azide and no-5-EU controls to rule out nonspecific staining .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 5-EU incorporation efficiency across different cell types or experimental conditions?

- Answer : Variability may arise from differences in:

- Uptake Kinetics : Measure cellular uptake via HPLC or mass spectrometry.

- Transcriptional Activity : Normalize 5-EU signals to housekeeping RNA levels (e.g., GAPDH) or use orthogonal methods (e.g., RT-qPCR).

- Metabolic State : Consider cell cycle phase, nutrient availability, and growth conditions. For tissues, optimize permeabilization protocols to enhance 5-EU diffusion .

Q. What strategies optimize the use of 5-EU for transcriptome-wide RNA-protein interaction studies, such as CARIC (Click Chemistry-Assisted RNA Interactome Capture)?

- Answer :

- Crosslinking : Combine 5-EU labeling with UV crosslinking to stabilize RNA-protein interactions.

- Enrichment : Use biotin-azide click chemistry followed by streptavidin pulldown and mass spectrometry.

- Validation : Perform RIP-seq (RNA Immunoprecipitation Sequencing) or CRISPR knockouts to confirm novel RNA-binding proteins (RBPs) .

Q. How can 5-EU derivatives (e.g., ToldU) expand applications in nucleic acid chemistry, such as photochemical crosslinking or fluorescent DNA nanostructures?

- Answer : ToldU, a tolane-modified 5-EU, enables light-induced crosslinking in DNA duplexes via [2+2] cycloaddition. Applications include:

- Fluorescent Probes : Crosslinked ToldU exhibits enhanced fluorescence, enabling real-time monitoring of hybridization.

- Covalent Nanostructures : Build stable DNA architectures for biosensing or drug delivery. Validate crosslinking efficiency via gel electrophoresis and fluorescence lifetime imaging (FLIM) .

Q. What analytical methods are recommended for quantifying 5-EU-labeled RNA in complex biological samples (e.g., heterogeneous tissues)?

- Answer :

- Spatial Analysis : Use whole-mount staining combined with confocal microscopy for 3D tissue visualization.

- Single-Cell Resolution : Employ flow cytometry or single-molecule RNA FISH with 5-EU/click chemistry probes.

- Bulk Quantification : Extract RNA, perform click-biotinylation, and quantify via dot-blot or spectrophotometry .

Q. Data Analysis and Reproducibility

Q. How should researchers address potential artifacts when interpreting 5-EU pulse-chase data, such as signal persistence due to incomplete chase?

- Answer :

- Kinetic Modeling : Fit decay curves to exponential models, accounting for residual 5-EU pools.

- Metabolic Blockers : Use transcription inhibitors (e.g., α-amanitin) during the chase phase.

- Technical Replicates : Perform triplicate experiments and report SEM/confidence intervals .

Q. What statistical frameworks are suitable for comparing RNA synthesis rates across tissues using 5-EU?

- Answer : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Normalize signals to tissue mass or cellularity (e.g., DAPI counts). For skewed distributions, use non-parametric tests (Mann-Whitney U) .

Q. Ethical and Technical Compliance

Q. What safety protocols are essential when handling 5-EU in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Treat 5-EU waste as hazardous organic material.

- Ventilation : Use fume hoods during click chemistry reactions to avoid copper aerosol exposure .

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h1,3,6-8,10,14-16H,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBIPKYTBFWHH-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69075-42-9 | |

| Record name | 5-Ethynyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069075429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-ETHYNYLURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV26TNA26B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.